molecular formula C19H30O3 B3124810 Ethyl 2-(4-nonylphenoxy)acetate CAS No. 320422-77-3

Ethyl 2-(4-nonylphenoxy)acetate

Cat. No.: B3124810
CAS No.: 320422-77-3
M. Wt: 306.4 g/mol
InChI Key: BSPOTQBNEJBTGX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nonylphenoxy)acetate: is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, which is further connected to a phenoxy group substituted with a nonyl chain

Scientific Research Applications

Ethyl 2-(4-nonylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of specialty chemicals, such as surfactants and emulsifiers.

Future Directions

Ethyl 2-(4-nonylphenoxy)acetate could potentially be used in the synthesis of novel dual hypoglycemic agents . Additionally, it is commonly used in the fragrance industry, suggesting potential for expanded use in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-nonylphenoxy)acetate can be synthesized through the esterification reaction between 2-(4-nonylphenoxy)acetic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction scheme is as follows:

2-(4-nonylphenoxy)acetic acid+ethanolH2SO4Ethyl 2-(4-nonylphenoxy)acetate+water\text{2-(4-nonylphenoxy)acetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-(4-nonylphenoxy)acetic acid+ethanolH2​SO4​​Ethyl 2-(4-nonylphenoxy)acetate+water

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate and minimize by-products. The use of a distillation column may be employed to separate the ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Ethyl 2-(4-nonylphenoxy)acetate can undergo hydrolysis in the presence of an acid or base to yield 2-(4-nonylphenoxy)acetic acid and ethanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where the nonyl chain may influence the reactivity and orientation of the substituents.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Hydrolysis: 2-(4-nonylphenoxy)acetic acid and ethanol.

    Reduction: 2-(4-nonylphenoxy)ethanol.

    Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of ethyl 2-(4-nonylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2-(4-nonylphenoxy)acetic acid, which may interact with biological pathways. The nonyl chain and phenoxy group contribute to the compound’s lipophilicity, influencing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    Ethyl 2-(4-octylphenoxy)acetate: Similar structure with an octyl chain instead of a nonyl chain.

    Ethyl 2-(4-decylphenoxy)acetate: Similar structure with a decyl chain instead of a nonyl chain.

    Ethyl 2-(4-dodecylphenoxy)acetate: Similar structure with a dodecyl chain instead of a nonyl chain.

Uniqueness: Ethyl 2-(4-nonylphenoxy)acetate is unique due to the specific length of its nonyl chain, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. The nonyl chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications where similar compounds with shorter or longer chains may not be as effective.

Properties

IUPAC Name

ethyl 2-(4-nonylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-3-5-6-7-8-9-10-11-17-12-14-18(15-13-17)22-16-19(20)21-4-2/h12-15H,3-11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPOTQBNEJBTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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